molecular formula C12H11Cl3N2 B8728057 4-(4-Amino-3-chlorophenyl)-2-chloroaniline;hydrochloride CAS No. 56532-21-9

4-(4-Amino-3-chlorophenyl)-2-chloroaniline;hydrochloride

Cat. No. B8728057
CAS RN: 56532-21-9
M. Wt: 289.6 g/mol
InChI Key: HXFNXEIKMAEASE-UHFFFAOYSA-N
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Patent
US05803962

Procedure details

After blending together a press cake of 3,3'-dichlorobenzidine hydrochloride in an amount corresponding to 300 parts of the 3,3,'-dichlorobenzidine expressed by Formula (1) with 372 parts of 35% hydrochloric acid, 3000 parts of water and 1500 parts of ice, an aqueous solution of 172 parts of sodium nitrite was added under exposure to ice to obtain a tetrazo solution of 3,3'-dichlorobenzidine. 16.4 parts of the 4-acetoacetylamino benzamide expressed by Formula (3) were added to this 3,3'-dichlorobenzidine tetrazo solution, then the result was mixed for three hours to obtain a reaction intermediate (b2).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
3,3,'-dichlorobenzidine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
( 1 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
172
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
Cl.[Cl:2][C:3]1[CH:4]=[C:5]([C:10]2[CH:16]=[CH:15][C:13]([NH2:14])=[C:12]([Cl:17])[CH:11]=2)[CH:6]=[CH:7][C:8]=1[NH2:9].Cl.N([O-])=O.[Na+]>O>[Cl:2][C:3]1[CH:4]=[C:5]([C:10]2[CH:16]=[CH:15][C:13]([NH2:14])=[C:12]([Cl:17])[CH:11]=2)[CH:6]=[CH:7][C:8]=1[NH2:9] |f:0.1,3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl.ClC=1C=C(C=CC1N)C1=CC(=C(N)C=C1)Cl
Step Two
Name
3,3,'-dichlorobenzidine
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
( 1 )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Five
Name
172
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N(=O)[O-].[Na+]
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
ClC=1C=C(C=CC1N)C1=CC(=C(N)C=C1)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.